molecular formula C5H9IO B14536653 2,2-Dimethylpropanoyl iodide CAS No. 61915-52-4

2,2-Dimethylpropanoyl iodide

Cat. No.: B14536653
CAS No.: 61915-52-4
M. Wt: 212.03 g/mol
InChI Key: JFOHXADNLDTKLT-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoyl iodide (synonym: neopentyl iodide; IUPAC name: 1-iodo-2,2-dimethylpropane) is a branched primary alkyl iodide with the molecular formula C₅H₁₁I. It is structurally characterized by a central carbon atom bonded to two methyl groups, one iodine atom, and a neopentyl backbone. This compound is notable for its steric hindrance due to the bulky tert-butyl-like structure, which influences its reactivity and physical properties .

Properties

CAS No.

61915-52-4

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

2,2-dimethylpropanoyl iodide

InChI

InChI=1S/C5H9IO/c1-5(2,3)4(6)7/h1-3H3

InChI Key

JFOHXADNLDTKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanoyl iodide can be synthesized through the iodination of 2,2-dimethylpropanoyl chloride. The reaction typically involves the use of iodine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanoyl iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylpropanoyl iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanoyl iodide in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile in the reaction .

Comparison with Similar Compounds

Comparison with Similar Alkyl Iodides

The following analysis compares 2,2-dimethylpropanoyl iodide (neopentyl iodide) with structurally related alkyl iodides, focusing on physical properties, reactivity, and applications.

Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Molecular Formula Structure Type
This compound Not reported Not reported C₅H₁₁I Branched primary
1-Iodo-2-methylpropane 6.47 (20°C) 1.89 (20°C) C₄H₉I Branched primary
2-Iodo-2-methylpropane 6.65 (10°C) - C₄H₉I Branched secondary
1-Iodopropane 7.07 (20°C) 2.03 C₃H₇I Linear primary
Methallyl iodide Not reported - C₄H₇I Allylic iodide

Key Observations :

  • Branching Effects : Neopentyl iodide’s bulky structure likely results in a higher boiling point compared to less-branched analogs (e.g., 1-iodopropane) due to increased surface area and van der Waals interactions. However, exact data are unavailable in the evidence .
  • Density Trends : Linear alkyl iodides (e.g., 1-iodopropane) exhibit higher densities than branched isomers, a trend expected to extend to neopentyl iodide .
Reactivity
  • Substitution Reactions : Neopentyl iodide’s steric hindrance slows SN2 reactions, favoring SN1 mechanisms in polar solvents. In contrast, less hindered iodides like 1-iodopropane undergo faster SN2 substitutions .
  • Stability : Branched alkyl iodides (e.g., 2-iodo-2-methylpropane) are more stable toward elimination than linear analogs due to reduced β-hydrogen availability. Neopentyl iodide’s stability is further enhanced by its fully substituted carbon .
  • Allylic Reactivity : Methallyl iodide (3-iodo-2-methylpropene) exhibits enhanced reactivity in allylic substitutions and polymerization due to its conjugated double bond, a feature absent in neopentyl iodide .

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